![molecular formula C7H5N3O B1355170 Pyrido[2,3-d]pyridazin-8(7H)-one CAS No. 15375-79-8](/img/structure/B1355170.png)
Pyrido[2,3-d]pyridazin-8(7H)-one
Descripción general
Descripción
Pyrido[2,3-d]pyridazin-8(7H)-one is a chemical compound with the CAS Number: 15375-79-8 and a molecular weight of 147.14 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one has been reported in the literature. For instance, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .
Molecular Structure Analysis
The linear formula of Pyrido[2,3-d]pyridazin-8(7H)-one is C7H5N3O .
Chemical Reactions Analysis
While specific chemical reactions involving Pyrido[2,3-d]pyridazin-8(7H)-one are not mentioned in the search results, it has been used in the synthesis of new SOS1 inhibitors .
Physical And Chemical Properties Analysis
Pyrido[2,3-d]pyridazin-8(7H)-one is a solid substance at room temperature . It has a molecular weight of 147.14 .
Aplicaciones Científicas De Investigación
Autocatalytic Photoinduced Oxidative Dehydrogenation
Pyrido[2,3-d]pyridazin-8(7H)-one derivatives have been utilized in the synthesis of C5–C6 unsaturated systems. This process involves an autocatalytic photochemical dehydrogenation that occurs under irradiation in the presence of air at room temperature, without the need for an external photosensitizer . This reaction is significant for the development of biologically active compounds, as the unsaturated compounds typically exhibit higher activity.
Anticancer Agents
These compounds serve as an emerging scaffold in medicinal chemistry with a broad spectrum of activities. Specifically, they have shown promise as anticancer agents. Pyrido[2,3-d]pyridazin-8(7H)-one derivatives target various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others. Their ability to inhibit these targets makes them valuable in the design of new selective and effective anticancer drugs .
Kinase Inhibition
Pyrido[2,3-d]pyridazin-8(7H)-one compounds have been identified as potent inhibitors of Abl kinase, a protein associated with certain types of cancer. They were initially developed as broadly active inhibitors of several tyrosine kinases, which are critical in cell signaling and cancer progression .
Antibacterial Activity
The pyrido[2,3-d]pyridazin-8(7H)-one scaffold has also been explored for its antibacterial properties. Its derivatives can be designed to target specific bacterial enzymes or pathways, contributing to the development of new antibiotics to combat resistant strains .
CNS Depressive and Anticonvulsant Effects
Research has indicated that these compounds may have central nervous system (CNS) depressive and anticonvulsant effects. This suggests potential applications in the treatment of neurological disorders such as epilepsy .
Antipyretic Properties
Additionally, pyrido[2,3-d]pyridazin-8(7H)-one derivatives exhibit antipyretic activities, indicating their use in reducing fever. This property could be beneficial in developing symptomatic treatments for various febrile conditions .
Mecanismo De Acción
The use of small molecular modulators to target the guanine nucleotide exchange factor SOS1 has been demonstrated to be a promising strategy for the treatment of various KRAS-driven cancers . One representative compound showed comparable activities to the reported SOS1 inhibitor BI-3406 in both the biochemical assay and the 3-D cell growth inhibition assay .
Direcciones Futuras
While specific future directions for Pyrido[2,3-d]pyridazin-8(7H)-one were not found in the search results, the compound has shown promise in the treatment of various KRAS-driven cancers . Further modifications of the new compounds may give us a promising SOS1 inhibitor with favorable drug-like properties for use in the treatment of KRAS-mutated patients .
Propiedades
IUPAC Name |
7H-pyrido[2,3-d]pyridazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYPXFZPRSDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570590 | |
Record name | Pyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-d]pyridazin-8(7H)-one | |
CAS RN |
15375-79-8 | |
Record name | Pyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H,8H-pyrido[2,3-d]pyridazin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the pyrido[2,3-d]pyridazin-8(7H)-one scaffold contribute to the biological activity of these compounds?
A1: The research primarily focuses on pyrido[2,3-d]pyridazin-8(7H)-one derivatives as potential RAF kinase inhibitors []. Specifically, GNE-9815, a compound containing this scaffold, acts as a Type II pan-RAF kinase inhibitor []. Type II inhibitors typically bind to the inactive conformation of kinases, indicating that GNE-9815 likely exerts its effect by preventing RAF kinase activation. While the exact binding interactions are not detailed in the provided abstracts, they mention that the pyrido[2,3-d]pyridazin-8(7H)-one moiety acts as a "hinge-binding motif" []. This suggests that this specific structural feature interacts with the hinge region of the RAF kinase, a critical region for ATP binding and kinase activity. By inhibiting RAF kinases, GNE-9815 disrupts the RAS-RAF-MEK-ERK signaling pathway, a crucial pathway involved in cell proliferation and survival, making it a potential target for cancer treatment [].
Q2: What are the structural features of these compounds and how do they relate to their sedative and anticonvulsant properties?
A2: The first paper [] investigates the synthesis and biological evaluation of various hydroxy- and acetoxy-N-(3-oxobutyl)-pyrido[2,3-d]pyridazinones. While the exact mechanism of action for their sedative and potential anticonvulsant effects isn't fully elucidated, the researchers utilized NMR techniques like 1H, 13C, 15N NMR, and 2D C,H-correlation experiments to confirm the structures and positions of substituents on the pyrido[2,3-d]pyridazinone core []. This detailed structural characterization is crucial for understanding how modifications to the core structure, like the addition of hydroxy or acetoxy groups and the N-(3-oxobutyl) side chain, influence the compounds' pharmacological activity. For example, the study found that the 5-acetoxy derivative exhibited borderline anticonvulsant activity in the metrazole test model, suggesting that the position and type of substituent on the pyrido[2,3-d]pyridazinone scaffold play a role in its pharmacological profile [].
Q3: What are the future directions for research on pyrido[2,3-d]pyridazin-8(7H)-one derivatives?
A3: The research highlights the potential of pyrido[2,3-d]pyridazin-8(7H)-one derivatives in two distinct therapeutic areas. For their application as RAF kinase inhibitors, further research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.